molecular formula C10H18O21S4 B1597306 Pentosan polysulfate CAS No. 37300-21-3

Pentosan polysulfate

Cat. No. B1597306
CAS RN: 37300-21-3
M. Wt: 602.5 g/mol
InChI Key: FCCNSUIJIOOXEZ-SJYYZXOBSA-N
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Description

Pentosan polysulfate sodium (PPS) is a semi-synthetic glycosaminoglycan (GAG) mimetic . It is used to relieve the symptoms (e.g., pain, discomfort) of interstitial cystitis, which is inflammation of the bladder . PPS is available only with a doctor’s prescription .


Synthesis Analysis

PPS is synthesized through the chemical sulfonation of a plant-derived β- (1 → 4)-xylan . It is a white odorless powder, slightly hygroscopic and soluble in water .


Molecular Structure Analysis

PPS has an average molecular weight ranging from 4000 to 6000 Da . It is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer .


Chemical Reactions Analysis

PPS is an unnatural polyanionic polysaccharide and is not amenable to enzymatic breakdown for analysis like natural GAGs . Instead, reactive oxygen species are used for the controlled depolymerization of PPS .


Physical And Chemical Properties Analysis

PPS is a white odorless powder, slightly hygroscopic and soluble in water . It has a molecular weight of 4000 to 6000 Dalton .

Scientific Research Applications

Bladder Pain and Interstitial Cystitis

Pentosan polysulfate (PPS) is notable for its application in managing bladder pain and discomfort in adults with interstitial cystitis (IC). It is believed to repair damaged glycosaminoglycan layers lining the urothelium and may offer anti-inflammatory effects in patients with IC (Anderson & Perry, 2006).

In Vitro Effects on Breast Cancer Cells

A study explored the effects of PPS on breast cancer cells in vitro, revealing it significantly inhibited the growth of certain breast cancer cell lines, suggesting potential therapeutic effects beyond its primary use (Zaslau et al., 2004).

Impact on Inflammatory Bowel Disease and Dysplasia

There's an observed association between PPS usage and dysplasia in patients with inflammatory bowel disease (IBD). Some patients showed clinical and endoscopic improvement upon discontinuing PPS, indicating a possible causal relationship (Anderson et al., 2023).

Pharmacological Profiling

PPS's pharmacological properties were studied for potential applications in treating osteoarthritis, cancer, HIV, and prion disease. This study aimed to profile PPS and compare it with Heparin, including investigating the neutralization of its anticoagulant effects by protamine sulfate (Venkitasubramony et al., 2020).

Osteoarthritis Treatment

PPS has been used as a chondroprotective substance in veterinary medicine for joint diseases. A study involving Mongolian horses indicated that PPS could positively affect cartilage metabolism, hinting at its potential use in treating osteoarthritis (Tsogbadrakh et al., 2020).

Calcium Oxalate Stones Prevention

PPS may have a role in preventing calcium oxalate stones in urology, as it inhibits crystallization and aggregation in calcium oxalate stone formation and helps in repairing injured urothelium (Jones & Monga, 2003).

Safety And Hazards

PPS is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It also has anticoagulant effects, which can cause patients to bruise more easily .

Future Directions

The FDA recently approved Zycosan (pentosan polysulfate sodium injection) for the control of clinical signs associated with osteoarthritis in horses . This suggests that PPS could have potential applications in veterinary medicine. Additionally, the market for PPS is estimated to expand at a considerable growth rate due to increasing prevalence of venous diseases and increasing new product approvals .

Relevant papers on PPS include studies on its use in patients with bladder pain syndrome/interstitial cystitis , its bottom-up and top-down profiling , and its use in dogs . These papers provide valuable insights into the properties and potential applications of PPS.

properties

IUPAC Name

[(2R,3R,4S,5R)-2-hydroxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-disulfooxyoxan-2-yl]oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O21S4/c11-3-1-26-10(8(31-35(22,23)24)5(3)28-32(13,14)15)27-4-2-25-9(12)7(30-34(19,20)21)6(4)29-33(16,17)18/h3-12H,1-2H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)/t3-,4-,5+,6+,7-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCNSUIJIOOXEZ-SJYYZXOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2OS(=O)(=O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116001-96-8 (sodium salt)
Record name Pentosan polysulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

602.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.49e+00 g/L
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pentosan polysulfate is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer. It binds Fibroblast growth factors (FGFs) as well as other heparin-binding growth factors. It has been shown to interact also with the heparin-binding site of FGFR-1. It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4.
Record name Pentosan polysulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pentosan Polysulfate

CAS RN

37300-21-3
Record name Pentosan polysulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037300213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentosan polysulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00686
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentosan Polysulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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